molecular formula C22H19N3O3S B2913944 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898455-58-8

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2913944
CAS No.: 898455-58-8
M. Wt: 405.47
InChI Key: LPQOSDYCXWKQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a dihydroquinazolinone moiety linked to a 4-methylbenzenesulfonamide group. The sulfonamide group enhances solubility and bioavailability, making this compound a candidate for therapeutic applications, particularly in antimicrobial or enzyme-targeted therapies .

Properties

IUPAC Name

4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-7-13-19(14-8-15)29(27,28)24-17-9-11-18(12-10-17)25-16(2)23-21-6-4-3-5-20(21)22(25)26/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOSDYCXWKQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the condensation of 2-methyl-4-oxo-3,4-dihydroquinazoline with 4-aminobenzenesulfonamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of bacterial infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the quinazolinone moiety may interact with DNA or proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structural Differences: The phenyl group is substituted with a 5-methylisoxazole sulfamoyl group instead of dihydroquinazolinone.
  • Physicochemical Properties: Melting Point: 403 K (vs. Crystal Structure: Dihedral angles between aromatic planes (A/B: 81.27°, A/C: 9.12°, B/C: 76.01°) and intramolecular hydrogen bonds (C–H···O) create an S(6) ring motif, enhancing stability .
  • Biological Activity : Designed for antimicrobial applications, with activity likely modulated by the isoxazole’s electronegative oxygen and nitrogen atoms .

4-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide

  • Structural Differences: Features a thiazolidinone ring (with sulfone and ketone groups) and a piperidinyl substituent.
  • The piperidinyl group may enhance blood-brain barrier penetration compared to the target compound’s dihydroquinazolinone .

4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide

  • Structural Differences: A thiazolidinone ring is connected via a carbonyl group.
  • Crystallography: Exhibits a planar sulfonamide group and intermolecular N–H···O hydrogen bonds (N···O distance: 2.95 Å), contributing to a stable lattice structure. The thiazolidinone’s carbonyl group may offer stronger hydrogen-bonding than the dihydroquinazolinone’s ketone .

N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide

  • Structural Differences: Contains a quinoxaline moiety (aromatic bicyclic system) with a sulfanyl group.
  • Biological Relevance: The quinoxaline’s aromaticity and sulfanyl group may enhance DNA intercalation or enzyme inhibition, as seen in antimicrobial or anticancer quinoxaline derivatives .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity
Target Compound C22H20N2O3S 392.47 Not reported Dihydroquinazolinone, sulfonamide Hypothesized antimicrobial
4-methyl-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C17H17N3O4S2 391.46 130 Isoxazole, sulfonamide Antimicrobial
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide C15H15N3O2S2 341.43 Not reported Quinoxaline, sulfanyl Antimicrobial, enzyme inhibition
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide C23H22N4O5S2 498.57 Not reported Dioxoisoindoline, sulfonamide Not specified

Biological Activity

4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides and quinazolinone derivatives. Its structure features a sulfonamide group attached to a benzene ring, which is further substituted with a quinazolinone moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly its biological activities related to anticancer and antimicrobial effects.

Structural Characteristics

The molecular formula for this compound is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S. The structural components include:

  • Sulfonamide Group : Known for its role in mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis.
  • Quinazolinone Moiety : Associated with various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. The quinazolinone structure is known to interact with kinases and other proteins, leading to the inhibition of cancer cell growth and proliferation by blocking these enzymes' activity. Additionally, the sulfonamide group may inhibit dihydropteroate synthase, suggesting potential antibacterial properties.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related derivatives:

Anticancer Activity

Research indicates that compounds with quinazolinone structures exhibit significant anticancer effects. For instance, a study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell lines. The maximum COX-2 inhibition observed was 47.1% at a concentration of 20 μM .

Antimicrobial Properties

The sulfonamide component's ability to mimic PABA suggests that this compound could effectively inhibit bacterial growth. The mechanism involves blocking folate synthesis pathways, which are vital for bacterial proliferation .

Case Studies and Experimental Data

Study Compound Biological Activity Concentration Inhibition (%)
Study 1This compoundCOX-2 Inhibition20 μM47.1%
Study 2Related Quinazolinone DerivativeAnticancer ActivityVariousSignificant across multiple cancer cell lines
Study 3Sulfonamide DerivativeAntibacterial ActivityLow concentrationsEffective against several bacterial strains

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption and distribution characteristics. However, further research is necessary to fully elucidate its pharmacokinetics and potential toxicity profiles.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step approach: (i) Formation of the 2-methyl-4-oxo-3,4-dihydroquinazoline core via cyclocondensation of anthranilic acid derivatives with methyl isocyanate under reflux in acetic acid . (ii) Coupling the quinazolinone intermediate with 4-aminophenyl sulfonamide using a Buchwald-Hartwig amination or Ullmann-type reaction, optimized with palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C . Key factors: Temperature control (>100°C improves coupling efficiency), solvent polarity (aprotic solvents reduce side reactions), and catalyst loading (0.5–2 mol% balances cost and yield). Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >75% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., quinazolinone C=O at ~170 ppm, sulfonamide S=O at ~120 ppm) and substitution patterns. DEPT-135 distinguishes CH₂/CH₃ groups in the dihydroquinazoline moiety .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 420.1243) and fragmentation patterns to confirm sulfonamide linkage .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the quinazolinone ring and dihedral angles between sulfonamide and phenyl groups (critical for SAR studies) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize reaction pathways and predict biological activity?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* basis set) for key steps like quinazolinone cyclization. Identify rate-limiting steps (e.g., amine coupling) and adjust substituents to lower activation energy .
  • Molecular Docking : Dock the compound into target proteins (e.g., phosphodiesterase enzymes) using AutoDock Vina. Prioritize sulfonamide interactions with catalytic residues (e.g., hydrogen bonding to Asp404 in PDE4B) to guide derivatization .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability of the dihydroquinazoline ring under physiological conditions .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across assays)?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables (e.g., pH, temperature, solvent) affecting bioactivity. Use ANOVA to identify significant interactions (e.g., pH × solvent, p < 0.05) .
  • Replicate Assays : Test cytotoxicity (MTT assay) in triplicate across cell lines (e.g., HeLa, MCF-7) with positive/negative controls. Address false positives via counter-screening against unrelated targets (e.g., kinase panels) .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and cross-validate using machine learning models (Random Forest) to flag outliers .

Q. What advanced separation techniques (e.g., membrane technologies) improve purification of this sulfonamide derivative?

  • Methodological Answer :
  • Nanofiltration Membranes : Use polyamide thin-film composite (PA-TFC) membranes with 200–300 Da MWCO to separate unreacted sulfonamide precursors (MW ~250 Da) from the target compound (MW ~420 Da). Optimize transmembrane pressure (5–10 bar) and pH (6.5–7.5) to minimize fouling .
  • HPLC-PDA : Employ a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to resolve diastereomers. Monitor at 254 nm for quinazolinone absorbance .

Q. How can in vitro and in vivo models evaluate the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Quantify parent compound loss via LC-MS/MS over 60 min to estimate hepatic clearance .
  • Caco-2 Permeability : Assess intestinal absorption using a monolayer model. Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests oral bioavailability .
  • In Vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Calculate AUC, t½, and Vd using non-compartmental analysis (Phoenix WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.